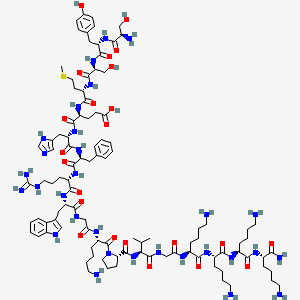
1-Benzyl-3-(trifluoromethyl)azetidin-2-one
Übersicht
Beschreibung
1-Benzyl-3-(trifluoromethyl)azetidin-2-one is a chemical compound with the linear formula C6H5CH2C3H3N(=O)CF3 . It has a molecular weight of 229.20 .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one consists of a benzyl group attached to a trifluoromethyl azetidin-2-one . The exact molecular formula is C11H10F3NO .Physical And Chemical Properties Analysis
1-Benzyl-3-(trifluoromethyl)azetidin-2-one is a solid substance . It has a melting point of 62-66°C . The density of this compound is 1.348g/cm3, and it has a boiling point of 318.6ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities A series of trihydroxy benzamido azetidin-2-one derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results, with specific derivatives exhibiting significant antimicrobial activity as well as antitubercular activity comparable to standard drugs. This research underscores the potential of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one derivatives as a basis for developing new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).
Building Blocks for Trifluoromethyl-Containing Compounds Research demonstrated the utility of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from 1-Benzyl-3-(trifluoromethyl)azetidin-2-one, as precursors for constructing various CF3-containing compounds, including aminopropanes and aziridines. These findings highlight the compound's versatility as a building block in organic synthesis, facilitating the development of trifluoromethyl-containing molecules with potential pharmacological applications (Dao Thi et al., 2018).
Elastase Inhibition 1-Alkoxycarbonyl-3-bromoazetidin-2-ones, a derivative of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one, were explored as potential elastase inhibitors, showcasing the compound's potential in developing treatments targeting conditions mediated by elastase activity. Although the study revealed low enzyme inhibition rates, it marks an essential step towards understanding the bioactivity of azetidin-2-one derivatives (Beauve et al., 1999).
Antiviral Agents and Antibiotic Enhancers Novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones demonstrated moderate antiviral activity against human coronavirus and influenza A virus, with some derivatives showing promise as antibiotic enhancers. This research signifies the potential of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one derivatives in treating complex infections and enhancing the efficacy of existing antibiotics (Głowacka et al., 2021).
Synthesis of Biologically Important Compounds Azetidin-2-one, including derivatives of 1-Benzyl-3-(trifluoromethyl)azetidin-2-one, has been recognized as a valuable synthon for synthesizing a wide range of biologically significant compounds. Utilizing the beta-lactam ring's strain energy, researchers have developed methods to create diverse molecules, highlighting the compound's role as a versatile building block in medicinal chemistry (Deshmukh et al., 2004).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
Eigenschaften
IUPAC Name |
1-benzyl-3-(trifluoromethyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-7-15(10(9)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJGYWMRPFUAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584276 | |
| Record name | 1-Benzyl-3-(trifluoromethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(trifluoromethyl)azetidin-2-one | |
CAS RN |
480438-91-3 | |
| Record name | 1-Benzyl-3-(trifluoromethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)






![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)



